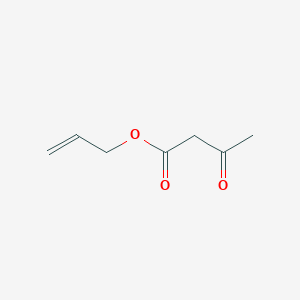

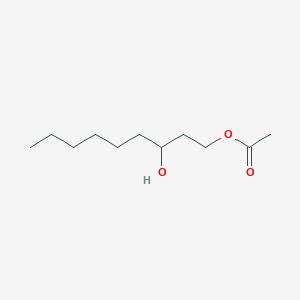

N,N-Dimethylheptanamide

Overview

Description

N,N-Dimethylheptanamide, also known as DMHA, is a synthetic compound that is commonly used in scientific research. It belongs to the class of compounds known as aliphatic amines and is similar in structure to other compounds such as 1,3-dimethylamylamine (DMAA) and ephedrine. DMHA has gained popularity in recent years due to its potential applications in the fields of pharmaceuticals and sports nutrition.

Scientific Research Applications

Thermophysical Property Analysis

N,N-Dimethylheptanamide has been critically evaluated for its thermophysical properties . These properties include:

- Triple point temperature : This is the temperature at which the solid, liquid, and gas phases of N,N-Dimethylheptanamide coexist in a state of equilibrium .

- Normal boiling temperature : This is the temperature at which N,N-Dimethylheptanamide changes from a liquid to a gas at atmospheric pressure .

- Critical temperature and pressure : These are the temperature and pressure above which N,N-Dimethylheptanamide cannot exist as a separate liquid and gas phase .

Density Analysis

The density of N,N-Dimethylheptanamide has been studied under various conditions of temperature and pressure . This information is crucial in various fields such as material science and chemical engineering.

Enthalpy of Vaporization

The enthalpy of vaporization of N,N-Dimethylheptanamide has been determined . This is the amount of energy required to transform a given quantity of the substance from a liquid into a gas at a given pressure (often atmospheric pressure).

Heat Capacity

The heat capacity of N,N-Dimethylheptanamide has been measured at saturation pressure . Heat capacity is a measure of the heat energy required to increase the temperature of a substance by a certain amount.

Refractive Index

The refractive index of N,N-Dimethylheptanamide has been measured as a function of wavelength, temperature, and pressure . The refractive index is a dimensionless number that describes how light, or any other radiation, propagates through that medium.

Viscosity Analysis

The viscosity of N,N-Dimethylheptanamide has been studied as a function of temperature and pressure . Viscosity is a measure of a fluid’s resistance to flow.

Thermal Conductivity

The thermal conductivity of N,N-Dimethylheptanamide has been studied as a function of temperature and pressure . Thermal conductivity is a measure of a material’s ability to conduct heat.

Enthalpy of Formation

The enthalpy of formation of N,N-Dimethylheptanamide has been determined . This is the change in enthalpy that accompanies the formation of one mole of the compound from its elements in their most stable states at 1 bar and 25°C.

properties

IUPAC Name |

N,N-dimethylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-4-5-6-7-8-9(11)10(2)3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPTXVFOZPQVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149676 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylheptanamide | |

CAS RN |

1115-96-4 | |

| Record name | N,N-Dimethylheptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)

![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)